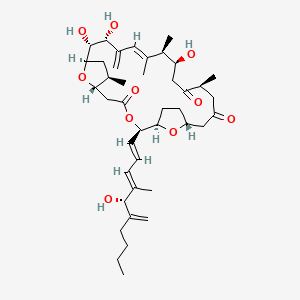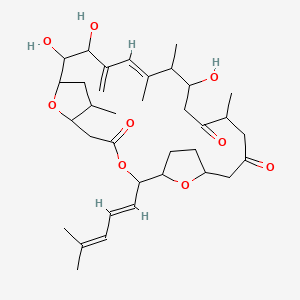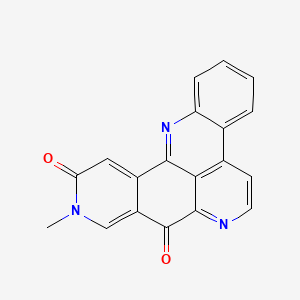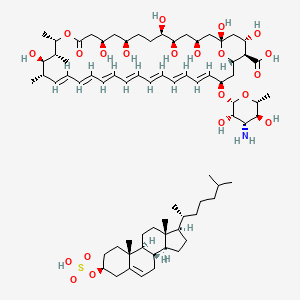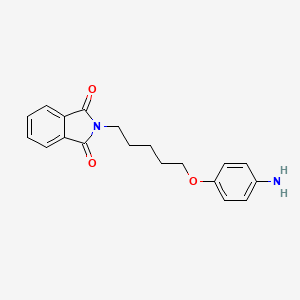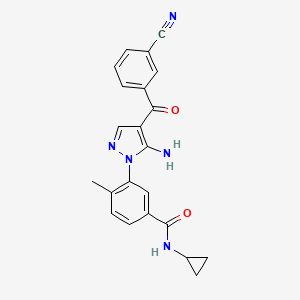
阿库马匹莫德
概述
描述
阿库马匹莫德是一种小分子药物,作为 p38 丝裂原活化蛋白激酶 (MAPK) 抑制剂发挥作用。 它最初由诺华制药公司开发,目前正在研究其潜在的治疗应用,特别是在治疗慢性阻塞性肺疾病 (COPD) 急性加重的方面 。 该化合物在临床试验中显示出希望,证明了 COPD 患者的临床治疗失败和住院率显着降低 。
科学研究应用
阿库马匹莫德具有多种科学研究应用,包括:
化学: 用作研究 p38 MAPK 通路及其在各种细胞过程中的作用的工具化合物。
生物学: 研究其对炎症性细胞因子产生和信号通路的影响。
作用机制
阿库马匹莫德通过抑制 p38 MAPK 通路发挥作用,p38 MAPK 通路是参与调节炎症性细胞因子的一条关键信号通路。 通过抑制 p38 MAPK,阿库马匹莫德减少了促炎细胞因子的产生,从而减轻炎症及其相关的症状 。 阿库马匹莫德的分子靶点包括 MAPK 家族的 p38α 和 p38β 亚型 。
生化分析
Biochemical Properties
Acumapimod plays a significant role in biochemical reactions as it acts as an inhibitor of the p38 MAPK . This kinase is a key signaling pathway involved in the regulation of inflammatory cytokines .
Cellular Effects
The cellular effects of Acumapimod are primarily related to its role as a p38 MAPK inhibitor . It is suggested that Acumapimod could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about its effects on various types of cells and cellular processes is currently limited .
Molecular Mechanism
As a p38 MAPK inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this kinase, thereby affecting the regulation of inflammatory cytokines .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Acumapimod in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited .
Metabolic Pathways
Acumapimod is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Detailed information about the metabolic pathways that Acumapimod is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
准备方法
阿库马匹莫德的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。 详细的合成路线和反应条件是专有的,在公开文献中没有完全披露。 已知该化合物是通过一系列化学反应合成的,这些反应涉及吡唑环的形成,然后进行官能化以实现所需的分子结构 。
化学反应分析
阿库马匹莫德会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以用来修饰分子中的特定官能团。
取代: 阿库马匹莫德可以发生取代反应,特别是在芳香环上,以引入不同的取代基。
相似化合物的比较
阿库马匹莫德由于其独特的分子结构和药代动力学特性,在 p38 MAPK 抑制剂中独树一帜。 类似的化合物包括:
SB203580: 另一种 p38 MAPK 抑制剂,具有不同的化学结构和略微不同的药理学特征。
VX-702: 一种 p38 MAPK 抑制剂,已研究其在治疗炎症性疾病方面的潜力。
BIRB 796: 一种有效的 p38 MAPK 抑制剂,具有独特的化学结构和作用机制.
属性
IUPAC Name |
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSQKZDZHAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836683-15-9 | |
| Record name | Acumapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acumapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACUMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


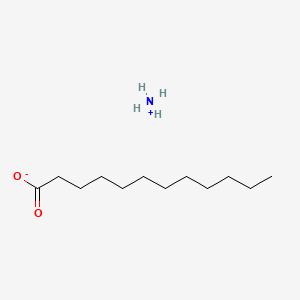
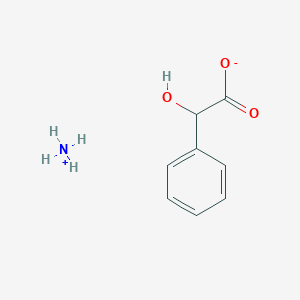
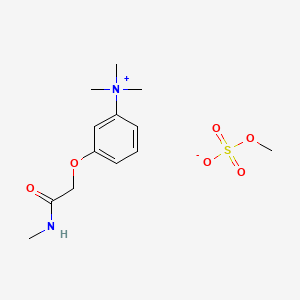
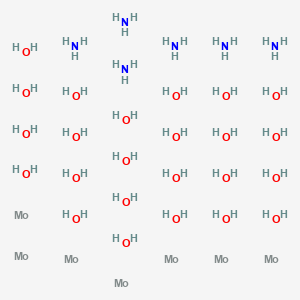
![[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1664927.png)
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)
![trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide](/img/structure/B1664931.png)

